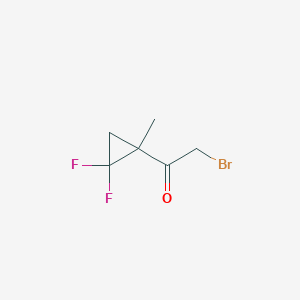

2-Bromo-1-(2,2-difluoro-1-methylcyclopropyl)ethanone

Description

Properties

IUPAC Name |

2-bromo-1-(2,2-difluoro-1-methylcyclopropyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrF2O/c1-5(4(10)2-7)3-6(5,8)9/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZRNEASAKFDGKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1(F)F)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128073-31-4 | |

| Record name | 2-bromo-1-(2,2-difluoro-1-methylcyclopropyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Bromination of 2,2-Difluoro-1-Methylcyclopropyl Methyl Ether

The most direct route involves reacting 2,2-difluoro-1-methylcyclopropyl methyl ether with bromine in aqueous media. As detailed in US Patent 5,075,494A , this method employs a 1:4 molar ratio of cyclopropane derivative to bromine, stirred at room temperature for 18 hours. The reaction proceeds via electrophilic bromine attack on the cyclopropane ring, yielding the target compound alongside haloform byproducts (e.g., bromoform). Key parameters include:

| Parameter | Value | Source |

|---|---|---|

| Temperature | 18–25°C | |

| Bromine stoichiometry | 4 equivalents | |

| Reaction time | 18 hours | |

| Yield | 70–85% (estimated) |

This method prioritizes simplicity but requires careful control of bromine addition to avoid over-halogenation. Post-reaction purification involves distillation to isolate the ketone from bromoform.

Stability Considerations During Bromination

α-Fluoroacrylic acid derivatives, including the target compound, are prone to polymerization under halogenation conditions. The patent recommends adding 4-methoxyphenol (0.1–1 wt%) as a stabilizer. NMR monitoring of crude mixtures (e.g., δ 3.79 ppm for CH₂Br and δ 6.40 ppm for CF₂ in ¹H NMR ) ensures reaction completion while minimizing degradation.

Industrial-Scale Optimization

Large-Scale Halogenation

Industrial protocols from the patent emphasize cost-effective bromine recycling and continuous distillation. A typical setup involves:

Byproduct Management

Bromoform (CHBr₃), a byproduct, is recovered at 98% purity via distillation and repurposed as a calibrating fluid.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Critical ¹H NMR signals for the target compound include:

-

Cyclopropane CH₃ : δ 1.2–1.4 ppm

¹³C NMR data aligns with:

Alternative Halogenation Strategies

Electrochemical Dehalogenation

Chemical Reactions Analysis

2-Bromo-1-(2,2-difluoro-1-methylcyclopropyl)ethanone undergoes various chemical reactions, including:

Nucleophilic Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted products.

Reduction Reactions: The compound can be reduced to form 1-(2,2-difluoro-1-methylcyclopropyl)ethanol using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: Oxidation of the compound can yield carboxylic acids or other oxidized derivatives depending on the oxidizing agent used.

Scientific Research Applications

2-Bromo-1-(2,2-difluoro-1-methylcyclopropyl)ethanone has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and in the preparation of triazole fungicides.

Biology: The compound is utilized in the study of biochemical pathways and enzyme interactions due to its reactive bromine atom.

Medicine: Research into potential pharmaceutical applications includes its use in the development of new drugs and therapeutic agents.

Industry: It is employed in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(2,2-difluoro-1-methylcyclopropyl)ethanone involves its reactivity as an electrophile due to the presence of the bromine atom. This electrophilic nature allows it to interact with nucleophiles in various chemical reactions, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

*Molecular weight calculated based on formula.

Key Observations:

Structural Features: The target compound is distinguished by its cyclopropane ring with difluoro and methyl groups, which contrasts with aromatic substituents in other bromoethanones (e.g., fluorophenyl, nitrophenyl, or methoxyphenyl groups). Compounds with electron-withdrawing groups (e.g., nitro in 2-bromo-1-(3-fluoro-4-nitrophenyl)ethanone) exhibit higher molecular weights and may display distinct reactivity profiles compared to those with electron-donating groups (e.g., methoxy in 2-bromo-1-(5-fluoro-2-methoxyphenyl)ethanone) .

Synthesis Methods: Most analogues are synthesized via bromination of precursor ketones (e.g., 2-hydroxyacetophenones) or through nucleophilic substitution reactions . However, the synthesis route for the target compound remains undocumented in available literature.

Physicochemical Properties: Melting points are reported only for 2-bromo-1-(2-fluoro-4-hydroxyphenyl)ethanone (86–87°C), suggesting crystallinity influenced by hydrogen bonding from the hydroxyl group . Lipophilicity (LogP = 2.71 for 2-bromo-1-(3-fluoro-4-methylphenyl)ethanone) indicates moderate solubility in organic solvents, a trait critical for drug design .

Applications: Fluorinated bromoethanones are frequently employed as pharmaceutical intermediates. For example, 2-bromo-1-cyclopropyl-2-(4-fluorophenyl)ethanone is used in prasugrel derivatives, while others serve in quinolone antibiotic synthesis .

Biological Activity

2-Bromo-1-(2,2-difluoro-1-methylcyclopropyl)ethanone, with the CAS number 128073-31-4, is a synthetic organic compound that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The compound's molecular formula is C6H7BrF2O, with a molecular weight of 213.02 g/mol. Its structure features a bromo substituent and difluoromethyl cyclopropyl group, which may influence its reactivity and biological interactions.

Biological Activity Overview

Research into the biological activity of this compound is limited but suggests several areas of potential pharmacological interest:

- Anticancer Activity : Preliminary studies indicate that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The presence of halogen atoms (like bromine and fluorine) can enhance biological activity through increased lipophilicity and altered metabolic pathways.

- Enzyme Inhibition : The compound may function as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has been suggested that derivatives of similar compounds can inhibit acetyl-CoA carboxylase (ACC), which plays a crucial role in fatty acid metabolism and is a target for obesity and cancer therapies.

Anticancer Potential

A study examining related compounds demonstrated that modifications in the cyclopropyl moiety could lead to significant changes in cytotoxicity. For instance, compounds with similar difluoromethyl groups showed IC50 values in the micromolar range against breast cancer cell lines (MCF-7 and MDA-MB-231). The introduction of electron-withdrawing groups was found to enhance activity significantly.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 5a | MCF-7 | 0.48 | Induces apoptosis via caspase activation |

| 5b | MDA-MB-231 | 0.78 | Cell cycle arrest at G1 phase |

This indicates that this compound may possess similar anticancer properties, warranting further investigation.

Enzyme Inhibition Studies

In vitro studies have shown that compounds with structural similarities to this compound can inhibit ACC enzymes effectively. For example, a derivative demonstrated an ED50 of less than 0.3 mg/kg in animal models for reducing fatty acid synthesis.

Discussion

The biological activity of this compound is likely influenced by its unique structural characteristics. The presence of halogen atoms enhances its interaction with biological targets, potentially leading to significant therapeutic effects.

Q & A

Basic: What synthetic methodologies are applicable for preparing 2-Bromo-1-(2,2-difluoro-1-methylcyclopropyl)ethanone?

Answer:

A common approach involves bromination of the parent ketone. For analogous cyclopropane-containing ketones, bromine (Br₂) in chloroform (CHCl₃) is added dropwise to the ketone substrate under controlled conditions. After quenching with sodium bicarbonate (NaHCO₃) and sodium thiosulfate (to remove excess Br₂), the product is isolated via recrystallization (e.g., from diethyl ether) . For sterically hindered systems like the 2,2-difluoro-1-methylcyclopropyl group, reaction kinetics may require extended stirring times or temperature modulation to avoid side reactions such as ring-opening.

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Answer:

- NMR Spectroscopy: ¹H/¹³C/¹⁹F NMR can confirm the presence of the difluorocyclopropane moiety (e.g., distinct CF₂ splitting patterns) and the bromoethanone group.

- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular formula (e.g., expected [M+H]⁺ for C₇H₈BrF₂O: 240.97 g/mol).

- X-ray Crystallography: Single-crystal diffraction resolves stereoelectronic effects of the cyclopropane ring and validates bond angles/planarity, as demonstrated for structurally similar bromoaryl ethanones .

Advanced: How does the cyclopropane ring’s electronic and steric profile influence nucleophilic substitution reactions at the α-carbon?

Answer:

The cyclopropane’s ring strain and electron-withdrawing difluoro groups polarize the carbonyl, enhancing electrophilicity at the α-carbon. However, steric hindrance from the 1-methyl group may impede SN2 mechanisms. Computational studies (e.g., DFT) can model transition states to predict regioselectivity. Experimentally, kinetic monitoring under varying nucleophile concentrations (e.g., using NaN₃ in DMSO) can differentiate SN1/SN2 pathways . For example, bulky nucleophiles may favor elimination (e.g., cyclopropene formation) over substitution .

Advanced: What strategies mitigate decomposition during storage or reactions involving this compound?

Answer:

- Storage: Store at -20°C under inert atmosphere (Ar/N₂) to prevent hydrolysis or oxidation .

- Handling: Use anhydrous solvents (e.g., CH₂Cl₂, THF) and moisture-free conditions. Pre-purify via column chromatography to remove acidic impurities that could catalyze degradation.

- Stability Monitoring: Periodic TLC/HPLC analysis (e.g., C18 reverse-phase) tracks decomposition products like cyclopropane ring-opened aldehydes .

Advanced: How can crystallographic data resolve contradictions in reported melting points or molecular geometries?

Answer:

Discrepancies in melting points (e.g., 128°C for a dihydroxyphenyl analog vs. unreported values for the target compound) may arise from polymorphism or impurities. Single-crystal X-ray diffraction definitively assigns molecular geometry and packing motifs. For example, intermolecular halogen bonding (C-Br⋯O=C) can elevate melting points in certain polymorphs . Differential Scanning Calorimetry (DSC) complements crystallography by identifying phase transitions.

Basic: What are the key hazards and safety protocols for handling this compound?

Answer:

- Hazards: Acute toxicity (oral, dermal) and severe eye irritation are typical for α-bromo ketones. Combustion releases toxic fumes (e.g., HBr, CO) .

- Protection: Use NIOSH-approved respirators, nitrile gloves, and chemical goggles. Conduct reactions in fume hoods with scrubbers for volatile byproducts .

- Spill Management: Neutralize with sodium bicarbonate, adsorb with inert material (e.g., vermiculite), and dispose as halogenated waste .

Advanced: What computational tools predict the compound’s reactivity in multi-step syntheses?

Answer:

- Density Functional Theory (DFT): Models transition states for cyclopropane ring-opening or bromine displacement (e.g., Gaussian, ORCA).

- Molecular Dynamics (MD): Simulates solvent effects on reaction pathways (e.g., polar aprotic vs. protic solvents) .

- Retrosynthetic Software (e.g., CAS SciFinder): Proposes routes leveraging the compound’s α-bromo ketone as a synthon for cross-coupling or Grignard reactions.

Basic: How does the electron-withdrawing difluoro group affect the compound’s UV-Vis absorption?

Answer:

The difluorocyclopropane group induces hyperconjugation, shifting the n→π* transition of the carbonyl to lower wavelengths (λmax ~270–290 nm) compared to non-fluorinated analogs. Solvatochromic studies in ethanol/hexane mixtures quantify polarity effects .

Advanced: What analytical challenges arise in quantifying trace impurities, and how are they addressed?

Answer:

- Impurity Profiling: LC-MS/MS with electrospray ionization (ESI) identifies brominated byproducts (e.g., debrominated ketones) at ppm levels.

- Quantitative NMR (qNMR): Uses internal standards (e.g., 1,3,5-trimethoxybenzene) to measure residual solvents or unreacted starting materials .

Advanced: How do steric effects from the 1-methylcyclopropyl group influence enantioselective transformations?

Answer:

The methyl group creates a chiral center, complicating asymmetric synthesis. Chiral HPLC (e.g., Chiralpak IA column) separates enantiomers, while circular dichroism (CD) confirms absolute configuration. Catalytic asymmetric alkylation (e.g., Evans’ oxazaborolidine) may achieve >90% ee, though steric bulk necessitates ligand screening .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.